molecular formula C20H31NO3 B11057980 1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-

1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-

Cat. No.: B11057980
M. Wt: 333.5 g/mol
InChI Key: VUVAWWRENAFGRX-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-4-YLMETHYL)-N-[2-(4-ISOPROPYL-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]AMINE is a complex organic compound that features a benzodioxole moiety and a tetrahydropyran ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-4-YLMETHYL)-N-[2-(4-ISOPROPYL-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Tetrahydropyran Ring: This step may involve the cyclization of suitable precursors under acidic or basic conditions.

    Coupling Reactions: The final step often involves coupling the benzodioxole and tetrahydropyran intermediates using amine linkers under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the amine linkage or other reducible groups.

    Substitution: Substitution reactions might occur at various positions on the benzodioxole or tetrahydropyran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists/antagonists, or other bioactive agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including neurological disorders, infections, or cancers.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-N-[2-(4-isopropyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine
  • N-(1,3-Benzodioxol-4-ylmethyl)-N-[2-(4-isopropyl-2,2-dimethyltetrahydro-2H-pyran-3-yl)ethyl]amine

Uniqueness

The uniqueness of N-(1,3-BENZODIOXOL-4-YLMETHYL)-N-[2-(4-ISOPROPYL-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]AMINE lies in its specific structural configuration, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethanamine

InChI

InChI=1S/C20H31NO3/c1-15(2)20(9-11-24-19(3,4)13-20)8-10-21-12-16-6-5-7-17-18(16)23-14-22-17/h5-7,15,21H,8-14H2,1-4H3

InChI Key

VUVAWWRENAFGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOC(C1)(C)C)CCNCC2=C3C(=CC=C2)OCO3

Origin of Product

United States

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